molecular formula C6H4Br3NO2S B7868568 2,4,6-Tribromobenzenesulfonamide

2,4,6-Tribromobenzenesulfonamide

Cat. No.: B7868568
M. Wt: 393.88 g/mol
InChI Key: DUDBZBQYASOKFQ-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of three bromine atoms attached to a benzene ring, along with a sulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromobenzenesulfonamide typically involves the bromination of benzenesulfonamide. The process can be carried out using bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the 2, 4, and 6 positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, can enhance the efficiency of the industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different sulfonamide derivatives.

Scientific Research Applications

2,4,6-Tribromobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The bromine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Similar in structure but lacks the sulfonamide group.

    2,4,6-Tribromoaniline: Contains an amino group instead of a sulfonamide group.

    2,4,6-Trinitrobenzenesulfonic acid: Contains nitro groups instead of bromine atoms.

Uniqueness

2,4,6-Tribromobenzenesulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The sulfonamide group enhances its potential as a therapeutic agent, while the bromine atoms contribute to its reactivity and stability.

Properties

IUPAC Name

2,4,6-tribromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDBZBQYASOKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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